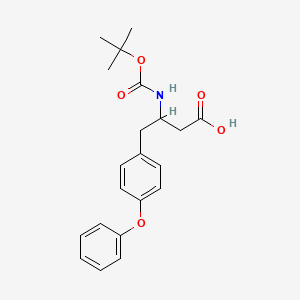

3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid

描述

3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid is a specialized organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine, a 4-phenoxyphenyl substituent, and a butyric acid backbone. The Boc group serves as a protective moiety for the amine, enabling controlled deprotection during peptide synthesis. The 4-phenoxyphenyl group introduces steric bulk and lipophilicity, influencing solubility and molecular interactions.

属性

分子式 |

C21H25NO5 |

|---|---|

分子量 |

371.4 g/mol |

IUPAC 名称 |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenoxyphenyl)butanoic acid |

InChI |

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-16(14-19(23)24)13-15-9-11-18(12-10-15)26-17-7-5-4-6-8-17/h4-12,16H,13-14H2,1-3H3,(H,22,25)(H,23,24) |

InChI 键 |

IYWMDICKMZDSSC-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=CC=CC=C2)CC(=O)O |

产品来源 |

United States |

准备方法

Starting Materials and Key Transformations

Starting from α-amino acids: Enantiopure α-amino acids can be converted to β-amino acid derivatives by homologation methods such as Arndt–Eistert reaction or safer alternatives avoiding hazardous reagents. The amino group is protected with Boc (tert-butyloxycarbonyl) to prevent side reactions during synthesis.

Installation of aryl substituents: The 4-phenoxyphenyl group can be introduced via cross-coupling reactions or by using suitably substituted phenylalanine derivatives or aryl halides in nucleophilic substitution or addition steps.

Protection of the Amino Group

The Boc group is commonly introduced early to stabilize the amino functionality. Boc protection is typically achieved by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

Detailed Preparation Methods

Method Based on β-Amino Acid Methyl Ester Synthesis from α-Amino Acids

A recent publication describes a safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids, which can be adapted for preparing Boc-protected β-amino acids with complex side chains such as 4-phenoxyphenyl.

Starting from enantiopure α-amino acids avoids racemization.

Avoids hazardous reagents like diazomethane or cyanide.

The Boc group is introduced to protect the amino group.

Methyl ester intermediates can be hydrolyzed to the free acid.

| Step | Conditions | Notes |

|---|---|---|

| Boc protection | Boc2O, base (e.g., NaHCO3), aqueous/organic solvent | Room temperature, mild conditions |

| Homologation to β-amino acid | Alternative to Arndt–Eistert, e.g., diazo-free methods | Safer, higher yields |

| Ester hydrolysis | Aqueous base (NaOH), MeOH/H2O mixture | Converts methyl ester to acid |

This method is applicable to various side chains, including phenoxyphenyl groups, by selecting appropriate α-amino acid precursors or intermediates.

Multi-Step Synthesis via Phenylbutyric Acid Intermediates

A patent for preparing 4-amino-3-phenylbutyric acid (structurally related) outlines a multi-step synthetic route that can be adapted for 3-(Boc-amino)-4-(4-phenoxyphenyl)butyric acid:

Condensation: Benzaldehyde reacts with ethyl acetoacetate in a protonic solvent with a condensation catalyst to form 2,4-diacetyl-3-phenyl-pentanedionato diethyl ester.

Alkaline hydrolysis and decarbonylation: Treatment with strong base and heat yields 3-phenylglutaric acid.

Ring-closing dehydration: Conversion to 3-phenylglutaric anhydride using a dehydration catalyst.

Hydrolysis with ammonia: Produces 5-amino-5-oxo-3-phenyl-pentanoic acid.

Oxidation: Final oxidation under alkaline conditions yields 4-amino-3-phenylbutyric acid.

Adaptation for 4-phenoxyphenyl substituent:

Replace benzaldehyde with 4-phenoxybenzaldehyde to introduce the phenoxyphenyl group.

Boc protection can be introduced post-amination.

Reaction Conditions and Optimization

Solvent and Base Selection

| Parameter | Preferred Options | Notes |

|---|---|---|

| Organic solvent | Toluene, methyl tert-butyl ether, isopropyl acetate | Immiscible with water, facilitates phase separation |

| Inorganic base | Sodium hydroxide, potassium carbonate | Controls pH, promotes Boc protection and coupling |

| Temperature | 0–40 °C (preferably ~20 °C) | Balances reaction rate and impurity formation |

| Reaction time | 4–18 hours (preferably ~10 hours) | Sufficient for completion without excess impurities |

Impurity Control

Condensation impurities can form during synthesis, reducing purity and yield.

Controlling molar ratios of reactants and bases is critical; typical molar ratios:

Compound I (amino acid derivative) : Compound II (aryl aldehyde or equivalent) = 1:1 to 1:2

Compound I : inorganic base = 1:1 to 1:2.2

Purification by recrystallization or chromatography is challenging if impurities exceed 0.2%, so process optimization is preferred.

Summary Table of Preparation Parameters

化学反应分析

Types of Reactions

3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid can undergo various chemical reactions, including:

Oxidation: The phenoxyphenyl moiety can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the phenoxyphenyl group or the butyric acid chain.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Acidic conditions using trifluoroacetic acid to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a phenoxyphenyl ketone, while reduction could produce a phenoxyphenyl alcohol.

科学研究应用

Pharmaceutical Research

Drug Development

3-(Boc-amino)-4-(4-phenoxyphenyl)butyric acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, especially those targeting neurological disorders. Its unique structure allows for the modification of drug properties, enhancing efficacy and reducing side effects. For instance, it has been investigated as a potential precursor for drugs aimed at treating conditions such as depression and anxiety disorders.

Case Study: Synthesis of Dipeptidyl Peptidase-4 Inhibitors

The compound is employed in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like sitagliptin, which are used in managing type 2 diabetes. Studies have shown that these inhibitors improve glycemic control by increasing insulin secretion and decreasing glucagon release, thus demonstrating the compound's relevance in metabolic disease management .

Peptide Synthesis

Protective Group in Peptide Chemistry

In peptide synthesis, this compound acts as a protective group. This role is critical during the selective reactions that occur in peptide formation, allowing for enhanced yield and purity. The use of this compound can significantly streamline the synthesis process by minimizing unwanted side reactions.

Biochemical Research

Studying Protein Interactions

Researchers utilize this compound to investigate amino acid interactions and their impact on protein folding and function. This understanding is vital for elucidating mechanisms underlying various biological processes, including enzyme activity and cellular signaling pathways.

Material Science

Modification of Polymer Properties

The compound can also be integrated into polymers to modify their physical and chemical properties. This application is particularly relevant in developing advanced materials for electronics and biomedical devices, where specific characteristics such as biocompatibility or thermal stability are required.

Analytical Chemistry

Quantification Techniques

In analytical chemistry, this compound is employed in various techniques to identify and quantify amino acids within complex mixtures. This capability is essential for quality control in pharmaceutical manufacturing and biochemical research.

作用机制

The mechanism of action of 3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amino group, which can then interact with various biological molecules. The phenoxyphenyl moiety may also play a role in binding to specific receptors or enzymes, influencing their activity.

相似化合物的比较

Substituent Variations on the Phenyl Ring

The phenyl ring’s substituent significantly impacts electronic, steric, and solubility properties. Key analogs include:

Key Observations :

- Halogen Effects : Bromo and iodo substituents increase molecular weight and polarizability, enhancing hydrophobic interactions. The bromo analog’s pKa of 4.40 suggests moderate acidity, likely due to electron-withdrawing effects .

- Phenoxy vs.

- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) groups enhance metabolic stability and binding affinity in drug candidates .

Stereochemical Variations

Enantiomeric forms influence biological activity and synthetic utility:

Note: The R-configuration is common in natural amino acid analogs, while S-forms may offer tailored interactions in asymmetric synthesis.

Functional Group Modifications

Amino Protection Strategies

- Boc vs. Fmoc: Unlike Fmoc-protected analogs (e.g., (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid, MW 402.44 ), Boc offers acid-labile protection, suitable for orthogonal deprotection strategies.

Carboxylic Acid Modifications

- Hydroxy Derivatives : 4-Hydroxy-4-(4-trifluoromethylphenyl)butyric acid (MW 248.20 ) lacks the Boc group, highlighting the importance of protection in stabilizing amines during synthesis.

生物活性

3-(Boc-amino)-4-(4-phenoxyphenyl)butyric acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functional group, combined with a unique phenoxyphenyl moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : C21H25NO5

- Molecular Weight : 371.43 g/mol

- Structure : The compound contains a Boc group that protects the amino group, which is essential for various chemical reactions and interactions in biological systems.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. Studies suggest that this compound may exhibit:

- Inhibition of Enzymes : Interaction studies indicate potential inhibitory effects on specific enzymes related to inflammatory pathways, similar to other compounds within its structural class.

- Binding Affinities : Research has shown that the phenoxyphenyl group enhances binding affinity to certain biological receptors, which is critical for its therapeutic efficacy.

Case Studies

- Anti-inflammatory Activity : A study assessed the anti-inflammatory properties of similar compounds and suggested that derivatives like this compound could inhibit lipoxygenase (LOX) enzymes, which are pivotal in inflammatory responses. This inhibition could lead to reduced production of inflammatory mediators such as leukotrienes .

- Cancer Research : In vitro studies demonstrated that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The mechanism often involves modulation of signaling pathways associated with tumor growth and metastasis .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| This compound | Potential anti-inflammatory and anticancer activity | Inhibits LOX enzymes; affects cancer cell proliferation |

| 3-(Boc-amino)-4-(4-biphenylyl)butyric acid | Similar anti-inflammatory properties | Comparable effects on LOX inhibition |

| Boc-(R)-3-amino-4-(4-nitro-phenyl)-butyric acid | Enhanced reactivity; potential anticancer activity | Nitro group alters electronic properties, influencing activity |

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the Boc protecting group and the phenoxyphenyl moiety. This compound serves as a key intermediate in the development of pharmaceuticals targeting neurological disorders and other conditions due to its unique structural features .

Future Directions

Ongoing research aims to further elucidate the structure-activity relationship (SAR) of this compound. Understanding how modifications to its structure influence biological activity will be critical for optimizing its therapeutic potential.

常见问题

Q. Q1. What are the recommended synthetic routes for preparing 3-(Boc-amino)-4-(4-phenoxyphenyl)butyric Acid?

Methodological Answer:

- Step 1 : Start with 4-(4-phenoxyphenyl)butyric acid. Introduce the Boc-protected amine group via a coupling reaction using Boc-OSu (Boc-succinimide) in the presence of a base like triethylamine (TEA) .

- Step 2 : Optimize reaction conditions (e.g., DMF or THF as solvent, 0–4°C for Boc protection to minimize side reactions).

- Step 3 : Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Validation : Monitor intermediates using LC-MS and confirm Boc-deprotection resistance via TFA stability tests .

Q. Q2. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer:

- NMR Analysis :

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ for C₂₁H₂₅NO₅: calc. 378.18) .

- FTIR : Peaks at ~1680 cm⁻¹ (carboxylic acid C=O) and ~3300 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. Q3. How does the steric and electronic nature of the 4-phenoxyphenyl group influence the compound’s reactivity in peptide coupling?

Methodological Answer:

- Steric Effects : The bulky phenoxyphenyl group may slow coupling kinetics. Use bulky activating agents (e.g., HATU instead of HOBt) to improve efficiency .

- Electronic Effects : Electron-rich aryl groups enhance stability but may reduce electrophilicity. Compare coupling yields with analogs (e.g., 4-fluorophenyl derivatives) using kinetic studies .

- Case Study : Replace phenoxyphenyl with trifluoromethoxy-substituted phenyl () to assess electronic modulation .

Q. Q4. What strategies are effective for resolving enantiomers of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers. Validate with polarimetry .

- Enzymatic Resolution : Screen lipases (e.g., Candida antarctica) for selective ester hydrolysis .

- Crystallization : Co-crystallize with chiral auxiliaries (e.g., L-proline derivatives) and analyze via X-ray diffraction .

Q. Q5. How can researchers address contradictory bioactivity data in different assay systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。